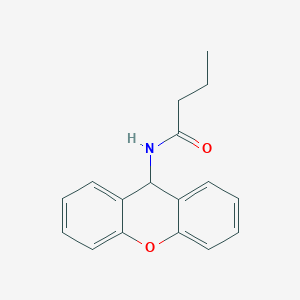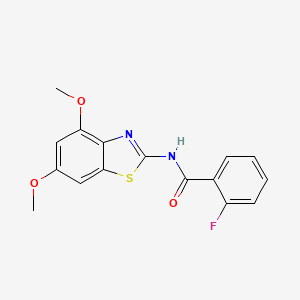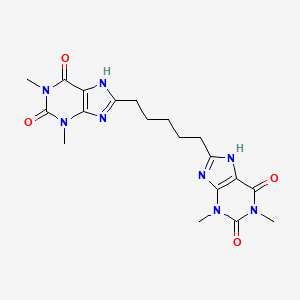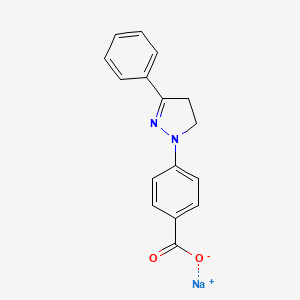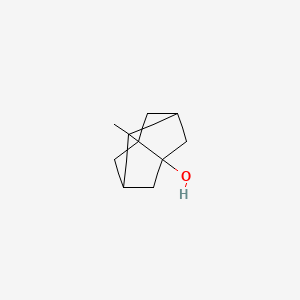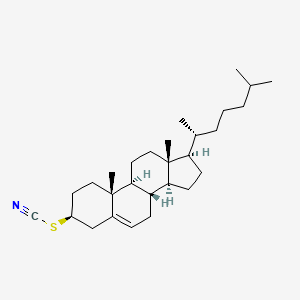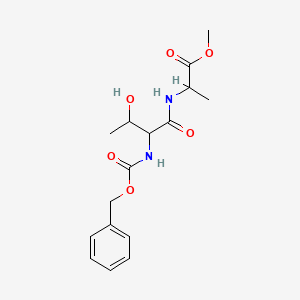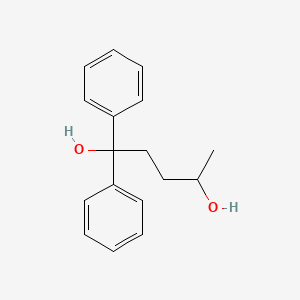
1,1-Diphenylpentane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylpentane-1,4-diol is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two phenyl groups attached to a pentane backbone, with hydroxyl groups at the first and fourth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,1-diphenylpentane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the use of catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the corresponding diketone to the diol under hydrogen gas at elevated pressures and temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diphenylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: 1,1-Diphenylpentane-1,4-dione or carboxylic acids.
Reduction: 1,1-Diphenylpentane.
Substitution: 1,1-Diphenylpentane-1,4-dihalide.
Applications De Recherche Scientifique
1,1-Diphenylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-diphenylpentane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1,1-Diphenylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,1-Diphenylbutane-1,4-diol: Similar structure but with a shorter carbon chain.
1,1-Diphenyl-1,2-propanediol: Different positioning of hydroxyl groups, leading to distinct chemical properties.
Propriétés
Numéro CAS |
5194-35-4 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1,1-diphenylpentane-1,4-diol |
InChI |
InChI=1S/C17H20O2/c1-14(18)12-13-17(19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,18-19H,12-13H2,1H3 |
Clé InChI |
ICANRICLZGAAQB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


